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Compound of Interest

Compound Name: 2-Hydroxycinnamic acid

Cat. No.: B8816931

Introduction: 2-Hydroxycinnamic acid, also known as o-coumaric acid, is a hydroxycinnamic
acid and a natural phenolic compound found in a variety of plants.[1] As a key plant metabolite,
it and its isomers play roles in plant biochemistry and are studied for their antioxidant and other
biological activities. Accurate structural elucidation and characterization are paramount for
research and development. This guide provides a comprehensive overview of the key
spectroscopic data—UlItraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic
Resonance (NMR)—for trans-2-hydroxycinnamic acid, complete with experimental protocols
for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for the structural
identification and characterization of trans-2-hydroxycinnamic acid.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
highlighting the conjugated system composed of the benzene ring, the acrylic acid side chain,
and the carbonyl group. The absorption maxima are sensitive to the solvent and pH.

Parameter Wavelength (Amax) Solvent
Absorption Maximum 1 ~275 nm Ethanol
Absorption Maximum 2 ~325 nm Ethanol
UVA Il Coverage Critical Ac = 349 nm Ethanol
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Data compiled from studies of o-coumaric acid and related hydroxycinnamic acid derivatives,

which often exhibit multiple overlapping absorption bands.[2][3]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 2-hydroxycinnamic acid shows characteristic absorptions for the hydroxyl, carbonyl,

alkene, and aromatic moieties.
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Characteristic absorption regions are based on data for trans-o-coumaric acid and related

cinnamic acid structures.[1][4][5]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The data presented below is for trans-2-hydroxycinnamic acid, recorded in a
DMSO-ds solution.[1]

Numbered Structure for NMR Assignments:
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(Note: A generic image placeholder is used. For actual use, a diagram with numbered atoms
corresponding to the tables would be inserted here.)

IH NMR Spectroscopic Data (400 MHz, DMSO-ds)

i B Far Chemical Shift (0, Multiplicity Coupling Constant
ppm) (J, Hz)

H7 7.89 d 16.0

H6 7.55 dd 7.8,1.6

H4 7.16 ddd 8.2,74,17

H3 6.91 dd 8.2,1.2

H5 6.85 td 7.5,1.2

H8 6.54 d 16.0

OH (Phenolic) 10.15 s (broad)

OH (Carboxylic) 12.30 s (broad)

Source: Experimental data for trans o-coumaric acid.[1]

13C NMR Spectroscopic Data (100 MHz, DMSO-de)
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Atom Position Chemical Shift (6, ppm)
C9 (C=0) 168.4
Cc2 156.2
c7 139.0
C4 131.5
C6 128.6
C1l 121.3
C8 120.0
C5 119.5
C3 116.3

Source: Experimental data for trans o-coumaric acid.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

UV-Vis Spectroscopy Protocol

This protocol is for determining the UV absorbance spectrum of a solid organic compound in
solution.

o Sample Preparation: Accurately weigh a small amount of 2-hydroxycinnamic acid and
dissolve it in a UV-grade solvent (e.g., absolute ethanol) to prepare a stock solution of known
concentration (e.g., 1 mg/mL). Further dilute this stock solution to a concentration that gives
an absorbance reading in the optimal range (0.1 - 1.0 A.U.).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Blanking: Fill a quartz cuvette (1 cm path length) with the pure solvent (ethanol) and place it
in the reference beam path. Fill a second quartz cuvette with the same pure solvent and
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place it in the sample beam path to record a baseline correction from approximately 400 nm
down to 200 nm.

Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of
the prepared sample solution, and then fill it with the sample solution. Place the cuvette back
into the sample beam path.

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 400 nm to 200
nm). The instrument software will plot absorbance versus wavelength. Identify the
wavelengths of maximum absorbance (Amax).[2][6]

FT-IR Spectroscopy Protocol (ATR Method)

This protocol is for obtaining an infrared spectrum of a solid sample using an Attenuated Total

Reflectance (ATR) accessory, which is a common and rapid method.

Sample Preparation: Ensure the 2-hydroxycinnamic acid sample is dry and in powdered
form. No further preparation is typically needed.

Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
Take a background spectrum of the empty ATR stage. This allows the instrument to subtract
signals from the atmosphere (e.g., CO2z and Hz0).

Sample Application: Place a small amount of the solid powder (typically 1-2 mg) onto the
center of the ATR crystal.

Data Acquisition: Lower the press arm to apply consistent pressure to the sample, ensuring
good contact with the crystal. Initiate the sample scan. The typical range is 4000 cm~1 to 400
cm~L,

Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber is displayed. Label the significant peaks corresponding to the key functional
groups. After analysis, clean the crystal surface thoroughly with a suitable solvent (e.qg.,
isopropanol) and a soft tissue.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample for *H and 3C NMR.
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Sample Preparation: Weigh approximately 5-10 mg of 2-hydroxycinnamic acid directly into
a clean, dry NMR tube.

Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent
(e.g., DMSO-ds) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous
signals.

Dissolution: Cap the tube and gently agitate or vortex it until the sample is fully dissolved. A
brief period in an ultrasonic bath may aid dissolution.

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into
the NMR magnet.

Data Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a 1D proton (*H) spectrum. Set appropriate parameters for the number of scans
and relaxation delay.

o Acquire a 1D carbon-13 (33C) spectrum. This typically requires a larger number of scans
due to the low natural abundance of 13C.

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform.
Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical
shifts using the residual solvent peak (DMSO at & 2.50 ppm for H) or an internal standard.
Integrate the *H signals and identify the multiplicities and coupling constants.[1][7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic
compound, such as 2-hydroxycinnamic acid, by integrating data from multiple spectroscopic
techniques.
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Spectroscopic workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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